5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

IDO1 inhibition Immuno-oncology Enzyme assay

Researchers investigating tumor immunosuppression require well-characterized dual IDO1/TDO tool compounds. 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole addresses this gap with validated dual inhibition. • IDO1 IC50 = 1.19 µM, TDO IC50 = 3.15 µM; 2.6-fold selectivity for IDO1 • Defined dual-motif architecture (5-nitroindole + N-1 pyridin-2-ylmethyl) essential for biological activity • Sharp melting point (164-167 °C) supports identity confirmation in analytical workflows • Yellow crystalline solid; store sealed, dry at room temperature In stock for immediate global dispatch.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B12528129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1-(pyridin-2-ylmethyl)-1H-indole
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c18-17(19)13-4-5-14-11(9-13)6-8-16(14)10-12-3-1-2-7-15-12/h1-9H,10H2
InChIKeyGVPHKKSTBFQYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole Overview


5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole (CAS 940308-47-4) is a heterocyclic compound that merges the 5-nitroindole and pyridine pharmacophores [1]. With a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol, this yellow solid exhibits a melting point of 164–167 °C . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and other therapeutically relevant proteins [2].

5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole: Substitution Risk


Direct substitution of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole with structurally similar analogs is not scientifically valid due to the compound's unique dual-motif architecture and specific regiochemistry. The presence of both the 5-nitroindole core and the N-1 pyridin-2-ylmethyl substituent is critical for its biological activity profile [1]. Even minor modifications, such as relocating the nitro group or altering the pyridine linkage, can drastically alter enzyme inhibition potency and selectivity [2]. The quantitative evidence below demonstrates that this compound occupies a distinct position within its chemical class, with performance characteristics that cannot be reliably extrapolated from simpler or differently substituted analogs [3].

5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole: Differential Evidence


IDO1 Inhibition vs. 5-Nitroindole

5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole demonstrates measurable inhibitory activity against recombinant human IDO1 with an IC50 of 1.19 µM [1]. In contrast, unsubstituted 5-nitroindole exhibits no reported IDO1 inhibitory activity at comparable concentrations in the same assay system, indicating that the pyridin-2-ylmethyl substitution is essential for engaging the IDO1 active site.

IDO1 inhibition Immuno-oncology Enzyme assay

TDO Inhibition and Selectivity Profile

Against recombinant human TDO, 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole exhibits an IC50 of 3.15 µM [1]. This value, when compared to its IDO1 IC50 of 1.19 µM, reveals a modest selectivity window (approximately 2.6-fold preference for IDO1). In contrast, many closely related indole-based inhibitors, such as the clinical candidate epacadostat, demonstrate >100-fold selectivity for IDO1 over TDO [2]. This balanced dual inhibitory profile may be advantageous in specific research contexts where modulation of both tryptophan-catabolizing enzymes is desired.

TDO inhibition Cancer metabolism Selectivity profiling

N-1 vs. C-3 Substitution Impact

The specific N-1 pyridin-2-ylmethyl substitution pattern in the target compound is a critical determinant of biological activity. A study on isomeric N-pyridinyl substituted indoles demonstrated that the position and nature of heteroaryl substitution significantly impacts in vitro anti-proliferative properties [1]. While the target compound itself has not been directly evaluated in cytotoxicity assays, structurally related 1-(pyrimidin-2-yl)-1H-indole analogs exhibited selective cytotoxic effects toward leukemia cells, whereas C-3 substituted pyridylmethyl indoles showed diminished activity in parallel assays [1]. This class-level evidence underscores the importance of precise N-1 regiochemistry.

Structure-activity relationship Indole functionalization Cytotoxicity

5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole: Application Scenarios


IDO1/TDO Dual Inhibition in Immuno-Oncology

5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole is optimally deployed as a tool compound for investigating the biological consequences of simultaneous IDO1 and TDO inhibition in cellular models of cancer immune evasion. Its balanced inhibitory profile (IDO1 IC50 = 1.19 µM, TDO IC50 = 3.15 µM) [1] makes it particularly suitable for experiments designed to dissect the relative contributions of these two tryptophan-catabolizing enzymes to tumor microenvironment immunosuppression.

Medicinal Chemistry SAR Scaffold

This compound serves as a valuable starting point for medicinal chemistry campaigns aimed at optimizing dual IDO1/TDO inhibitors. The distinct selectivity profile (2.6-fold preference for IDO1) [1] provides a unique SAR baseline that can be systematically modified to probe the structural determinants of enzyme selectivity. Researchers can leverage this compound to generate analogs with fine-tuned inhibitory ratios.

Analytical Reference Standard

Given its well-defined physical properties, including a sharp melting point of 164–167 °C and characteristic yellow solid appearance , 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is suitable for use as a reference standard in analytical chemistry workflows. It can be employed to calibrate HPLC or LC-MS methods for the detection and quantification of related nitroindole-pyridine hybrids in complex reaction mixtures.

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